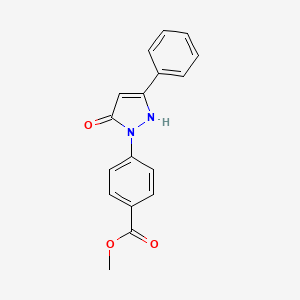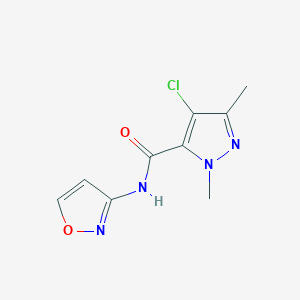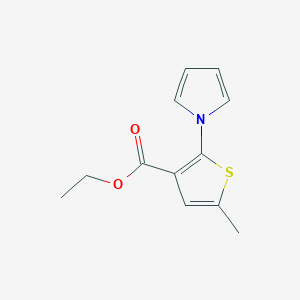![molecular formula C17H15ClN4O2 B10903818 1-[(4-chlorophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10903818.png)
1-[(4-chlorophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a chlorophenoxy group, a methyl-pyridyl group, and a pyrazole carboxamide core, making it a subject of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the chlorophenoxy and methyl-pyridyl groups through nucleophilic substitution and coupling reactions. Key reagents include chlorophenol, methylpyridine, and pyrazole derivatives, with catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods: Industrial production often employs optimized synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact. Solvent selection and purification steps are crucial to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can modify the functional groups, particularly the nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenoxy group can be replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products: The major products depend on the specific reaction conditions but typically include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is widely used in:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Inhibitor studies to understand enzyme functions and interactions.
Medicine: Potential therapeutic agent in drug discovery, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. Its mechanism often involves interactions with proteins and nucleic acids, leading to changes in cellular functions.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
- 1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
- 1-(4-Methylphenyl)-3-(6-methyl-2-pyridyl)-1H-pyrazole-4-carboxamide
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C17H15ClN4O2 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
1-[(4-chlorophenoxy)methyl]-N-(6-methylpyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15ClN4O2/c1-12-3-2-4-16(19-12)20-17(23)15-9-10-22(21-15)11-24-14-7-5-13(18)6-8-14/h2-10H,11H2,1H3,(H,19,20,23) |
InChI Key |
FGJXUGSTYYGYLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-4,6-dimethylpyridin-2(1H)-one](/img/structure/B10903743.png)
![4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol](/img/structure/B10903746.png)
![4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B10903749.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2,4-dihydroxybenzylidene)acetohydrazide](/img/structure/B10903750.png)

![Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10903757.png)

![methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10903764.png)
![N-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B10903765.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10903770.png)
![5,5-Dimethyl-3-[(3,4,5-trimethoxyphenyl)amino]cyclohex-2-en-1-one](/img/structure/B10903772.png)
![1-(2,6-dimethylpiperidin-1-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10903791.png)
